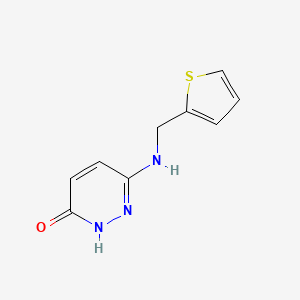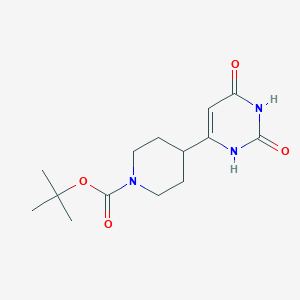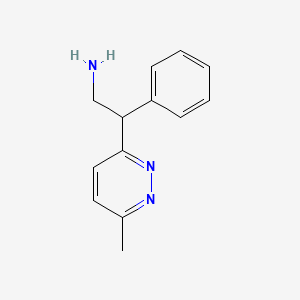
6-((Tiofen-2-ilmetil)amino)piridazin-3-ol
Descripción general
Descripción
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C8H6N2OS . It has a molecular weight of 178.21 .
Physical And Chemical Properties Analysis
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is a solid compound with a molecular weight of 178.21 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
Se ha demostrado que los derivados del tiofeno presentan propiedades antimicrobianas, lo que podría hacerlos útiles en el desarrollo de nuevos antibióticos o desinfectantes .
Aplicaciones Analgésicas y Antiinflamatorias
Estos compuestos también pueden tener efectos analgésicos y antiinflamatorios, lo que sugiere un posible uso en el alivio del dolor y el control de la inflamación .
Aplicaciones Antihipertensivas
Algunos derivados del tiofeno tienen actividad antihipertensiva, lo que indica posibles aplicaciones en el tratamiento de la presión arterial alta .
Actividad Antitumoral
Existe evidencia de propiedades antitumorales en ciertos derivados del tiofeno, que podrían explorarse para opciones de tratamiento del cáncer .
Inhibición de la Corrosión
Los compuestos de tiofeno se pueden utilizar como inhibidores de la corrosión de metales, lo que tiene implicaciones para la ciencia e ingeniería de materiales .
Ciencia de Materiales Diodos Emisores de Luz (LED)
También se utilizan en la fabricación de LED, destacando su importancia en la fabricación de dispositivos electrónicos .
Safety and Hazards
The safety information available indicates that 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been shown to possess diverse pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been reported to exhibit significant effects on cellular activities, contributing to their therapeutic benefits .
Molecular Mechanism
The molecular mechanism of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives are known for their ability to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in various physiological processes . This inhibition leads to increased levels of cyclic nucleotides, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, maintain their stability under various conditions, ensuring consistent biological activity .
Dosage Effects in Animal Models
The effects of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, while higher doses may lead to toxic or adverse effects. For example, pyridazine derivatives have been shown to possess antihypertensive activity at specific dosages, demonstrating their potential for therapeutic use .
Metabolic Pathways
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been reported to modulate the activity of key metabolic enzymes, contributing to their diverse pharmacological effects .
Transport and Distribution
The transport and distribution of 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been shown to exhibit targeted distribution within specific tissues, enhancing their therapeutic potential .
Subcellular Localization
6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, ensuring its effective action. Pyridazine derivatives, including 6-((Thiophen-2-ylmethyl)amino)pyridazin-3-ol, have been reported to localize within particular cellular structures, contributing to their biological effects .
Propiedades
IUPAC Name |
3-(thiophen-2-ylmethylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-9-4-3-8(11-12-9)10-6-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJEMSQTVALPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)


![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)



![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)

